Biotin NHS

Catalog No.
S537126
CAS No.
35013-72-0
M.F
C14H19N3O5S
M. Wt
341.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin NHS

CAS Number

35013-72-0

Product Name

Biotin NHS

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate

Molecular Formula

C14H19N3O5S

Molecular Weight

341.38 g/mol

InChI

InChI=1S/C14H19N3O5S/c18-10-5-6-11(19)17(10)22-12(20)4-2-1-3-9-13-8(7-23-9)15-14(21)16-13/h8-9,13H,1-7H2,(H2,15,16,21)/t8-,9-,13-/m0/s1

InChI Key

YMXHPSHLTSZXKH-RVBZMBCESA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

biotinyl N-hydroxysuccinimide ester, N-hydroxysuccinimido biotin, N-hydroxysuccinimidobiotin, NHS-biotin

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3

The exact mass of the compound NHS-Biotin is 341.1045 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 345668. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biotin NHS (N-Hydroxysuccinimidobiotin) is a fundamental, uncharged, amine-reactive bioconjugation reagent used to covalently attach biotin to primary amines (-NH2) on proteins, antibodies, and peptides. Featuring a compact 13.5 Å spacer arm and a molecular weight of 341.38 Da, it adds a minimal mass footprint to target molecules . Unlike its sulfonated analogs, Biotin NHS is highly lipophilic, requiring dissolution in anhydrous organic solvents such as DMSO or DMF (yielding stable stocks at >17 mg/mL) prior to aqueous dilution [1]. Its lack of a charged sulfonate group renders it highly membrane-permeable, establishing it as the baseline reagent for intracellular labeling workflows where lipid bilayer penetration is strictly required .

Substituting Biotin NHS with closely related in-class alternatives often leads to catastrophic assay failure due to differences in membrane permeability and spacer length. If a buyer mistakenly procures Sulfo-NHS-Biotin for an intracellular protein-protein interaction study, the negatively charged sulfonate group will completely block cell membrane penetration, restricting labeling exclusively to cell-surface proteins [1]. Conversely, substituting Biotin NHS with NHS-LC-Biotin (which features a 22.4 Å spacer) in small-peptide tagging applications can introduce unnecessary steric bulk and alter the native conformation of the target, whereas the ultra-short 13.5 Å spacer of Biotin NHS minimizes structural disruption [2]. Procurement decisions must therefore be strictly guided by the target's cellular location and tolerance for added molecular mass.

Membrane Permeability for Intracellular Target Access

The presence or absence of a sodium sulfonate group on the NHS leaving group dictates the spatial boundary of biotinylation in live cells. Biotin NHS is uncharged and highly lipophilic, allowing it to freely diffuse across lipid bilayers to label intracellular targets. In direct contrast, Sulfo-NHS-Biotin possesses a negatively charged sulfonate group that renders it strictly membrane-impermeable [1]. Consequently, Biotin NHS achieves whole-cell protein labeling, whereas Sulfo-NHS-Biotin is quantitatively restricted to tagging only extracellularly exposed primary amines.

Evidence DimensionLive-cell membrane permeability and labeling localization
Target Compound DataBiotin NHS: Highly permeable; enables pan-cellular (intracellular + surface) labeling.
Comparator Or BaselineSulfo-NHS-Biotin: Impermeable; restricted 100% to cell-surface proteins.
Quantified DifferenceBinary localization difference (intracellular vs. strictly extracellular) based on charge state.
ConditionsIntact live-cell biotinylation assays prior to lysis.

Procurement must select Biotin NHS specifically when the experimental design requires tagging proteins inside living cells.

Spacer Arm Length and Modification Footprint

The physical distance between the target primary amine and the bicyclic biotin ring is a critical parameter in bioconjugation. Biotin NHS features the native valeric acid spacer, yielding an ultra-short spacer arm length of exactly 13.5 Å. When compared to NHS-LC-Biotin, which incorporates an additional 6-aminocaproic acid linker to extend the spacer to 22.4 Å, Biotin NHS provides a 39.7% shorter tether [1]. Furthermore, Biotin NHS adds a lower molecular mass to the target (approx. 226 Da added mass post-reaction) compared to LC variants. While longer spacers reduce steric hindrance for deep avidin binding pockets, the compact 13.5 Å footprint of Biotin NHS is superior for minimizing structural alterations in low-molecular-weight targets.

Evidence DimensionSpacer arm length and structural footprint
Target Compound DataBiotin NHS: 13.5 Å spacer length.
Comparator Or BaselineNHS-LC-Biotin: 22.4 Å spacer length.
Quantified DifferenceBiotin NHS provides an 8.9 Å (39.7%) shorter tether than the LC variant.
ConditionsCovalent modification of primary amines.

Buyers should prioritize Biotin NHS for small peptides or active-site-adjacent labeling where minimizing added bulk is more critical than maximizing streptavidin reach.

Anhydrous Stock Stability and Organic Solvent Compatibility

NHS-esters are subject to rapid hydrolysis in aqueous environments, which degrades their amine-reactivity. Because Biotin NHS lacks the charged sulfonate group, it is insoluble in water but highly soluble in anhydrous DMSO or DMF (>17 mg/mL). This allows researchers to prepare highly concentrated, anhydrous stock solutions that remain stable for months at -20°C without hydrolytic degradation [1]. In contrast, attempting to prepare aqueous stocks of Sulfo-NHS-Biotin results in rapid hydrolysis of the NHS ester (half-life often <10 minutes at pH 8.6), requiring immediate use .

Evidence DimensionStock solution stability and solvent requirement
Target Compound DataBiotin NHS: Soluble in anhydrous DMSO/DMF (>17 mg/mL); stable for months at -20°C.
Comparator Or BaselineSulfo-NHS-Biotin: Soluble in water; undergoes rapid aqueous hydrolysis, preventing long-term stock storage.
Quantified DifferenceMonths of anhydrous stock stability (Biotin NHS) vs. minutes/hours of aqueous stability (Sulfo-NHS-Biotin).
ConditionsStock solution preparation and long-term storage at -20°C.

Biotin NHS is the preferred choice for industrial or core-lab workflows requiring the preparation of stable, long-lasting reagent libraries in DMSO.

Intracellular Proteomic Profiling in Live Cells

Because of its uncharged, membrane-permeable nature, Biotin NHS is the optimal reagent for labeling intracellular proteins prior to cell lysis. This enables downstream streptavidin-based affinity purification and mass spectrometry (LC-MS/MS) of the whole-cell proteome, a workflow where membrane-impermeable sulfonated analogs would fail entirely [1].

Minimal-Footprint Peptide Bioconjugation

For short synthetic peptides or highly conformation-dependent proteins, the addition of bulky tags can destroy biological activity. The ultra-short 13.5 Å spacer of Biotin NHS ensures the smallest possible modification footprint, making it the procurement standard when avoiding structural disruption is prioritized over overcoming avidin steric hindrance [2].

Organic-Phase Polymer and Nanoparticle Functionalization

In materials science and nanomedicine, functionalizing hydrophobic polymers or nanoparticles often requires reactions in organic solvents. Biotin NHS's excellent solubility in DMSO and DMF (>17 mg/mL) allows for efficient, high-yield bioconjugation in non-aqueous or mixed-solvent systems where water-soluble Sulfo-NHS variants would precipitate or exhibit poor reactivity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

341.10454189 Da

Monoisotopic Mass

341.10454189 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

30M534A3CQ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(2,5-dioxopyrrolidin-1-yl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate

Dates

Last modified: 08-15-2023
1: Gabant G, Augier J, Armengaud J. Assessment of solvent residues accessibility using three Sulfo-NHS-biotin reagents in parallel: application to footprint changes of a methyltransferase upon binding its substrate. J Mass Spectrom. 2008 Mar;43(3):360-70. PubMed PMID: 17968972.
2: Pintado CO, Moreno A, Barbancho M, Pérez de la Lastra JM, Llanes D. The beta chain of the GPIIb molecule on ruminant leukocytes and platelets is not labelled by the sulfo-NHS-biotin method. Vox Sang. 1995;69(3):248-9. PubMed PMID: 8578739.

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